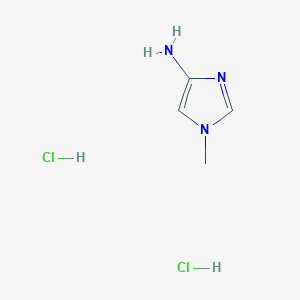

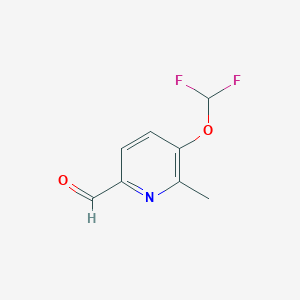

3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

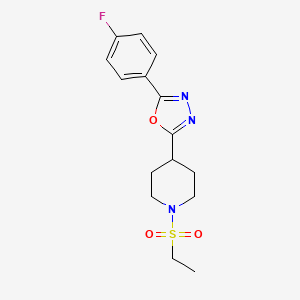

3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one, also known as NQO1, is a synthetic compound that has been used extensively in scientific research. NQO1 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Aplicaciones Científicas De Investigación

Hypoxia-selective Antitumor Agents

Research has highlighted the development of hypoxia-selective cytotoxins derived from nitroquinoline structures, similar in function to 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one. These compounds exhibit selective toxicity against hypoxic tumor cells, potentially serving as effective antitumor agents. The study by Denny et al. (1992) elaborates on isomeric compounds that undergo oxygen-sensitive bioreduction, leading to DNA alkylation. This mechanism is crucial for targeting hypoxic cancer cells, making these compounds valuable for cancer therapy research (Denny et al., 1992).

Near-infrared Luminescence and Magnetic Properties

In the domain of materials science, compounds structurally related to 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one have been used to construct dinuclear lanthanide complexes with notable magnetic properties and near-infrared luminescence. Wu et al. (2019) synthesized complexes that feature magnetocaloric effects and slow magnetic relaxation behavior, indicative of single-molecule magnet (SMM) behavior. Such properties are essential for applications in magnetic storage media and luminescent materials (Wu et al., 2019).

Sensor Development for Biological Applications

Fluorescent probes based on nitroquinoline derivatives have been developed for selective detection of biological targets. Feng et al. (2016) designed a fluorescent probe using a 4-nitroimidazole moiety, which acts as a hypoxic trigger. This probe demonstrates high selectivity and sensitivity for detecting nitroreductase (NTR) in tumor cells, showcasing potential for biomedical research in disease-related hypoxia imaging (Feng et al., 2016).

Antimicrobial and Antifungal Activity

Metal complexes derived from quinoline-based structures, akin to 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one, have shown promising antibacterial and antifungal activities. Melha (2008) investigated the antibacterial and antifungal efficacy of transition metal complexes involving thiosemicarbazone Schiff base derived from chloroquinoline, demonstrating significant activity against various microorganisms. This research opens pathways for developing new antimicrobial agents (Melha, 2008).

Propiedades

IUPAC Name |

3-nitro-1-phenyl-4-(2-phenylethylamino)quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c27-23-22(26(28)29)21(24-16-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)25(23)18-11-5-2-6-12-18/h1-14,24H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCQVHXTPRQOAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B2590449.png)

![N-(3-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2590450.png)

![N-{4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2590451.png)

![N-(3-chlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590453.png)

![5-[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2590459.png)

![5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2590466.png)